molecular formula C19H17N3O4 B11481350 Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate

Cat. No.: B11481350
M. Wt: 351.4 g/mol
InChI Key: VYNVKLNZTBIZJF-UHFFFAOYSA-N
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Description

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a phenylacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate typically involves the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid with methyl chloroformate and aniline under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid

Uniqueness

Methyl {[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-2-phenylacetate

InChI

InChI=1S/C19H17N3O4/c1-22-18(24)14-11-7-6-10-13(14)16(21-22)17(23)20-15(19(25)26-2)12-8-4-3-5-9-12/h3-11,15H,1-2H3,(H,20,23)

InChI Key

VYNVKLNZTBIZJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC(C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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